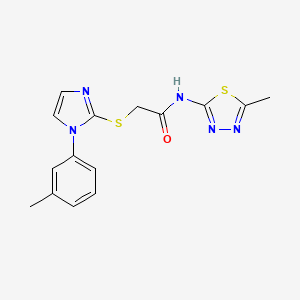

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-10-4-3-5-12(8-10)20-7-6-16-15(20)22-9-13(21)17-14-19-18-11(2)23-14/h3-8H,9H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMYHTDJRFBQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₃H₁₄N₄S₂

- Molecular Weight : 298.4 g/mol

- SMILES Notation : CC(=O)N(Cc1cnc[nH]1)c2ncc(s2)C(=S)N(C)c3ccccc3

This configuration allows for unique interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- A study by Shafiee et al. demonstrated that various 1,3,4-thiadiazole derivatives displayed effective activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Clostridium difficile .

- The compound is hypothesized to share similar mechanisms due to its structural features, which may enhance its efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential:

- A review highlighted that compounds containing the thiadiazole moiety showed promising results in various cancer models. For example, some derivatives were found to decrease the viability of human leukemia cells and induce apoptosis .

- Specific studies have indicated that thiadiazole compounds can inhibit tumor growth in xenograft models, suggesting a potential therapeutic application in oncology .

Case Studies and Research Findings

Several studies provide insights into the biological activity of thiadiazole derivatives:

The biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is likely attributed to its ability to interact with specific cellular targets:

- Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : The induction of apoptosis and inhibition of cell proliferation are critical pathways through which these compounds exert their anticancer effects.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiadiazole moiety is known for its antimicrobial properties. Derivatives containing the 1,3,4-thiadiazole structure have exhibited significant activity against a range of pathogens. For instance, compounds with a 2-amino-1,3,4-thiadiazole scaffold have shown promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 31.25 μg/mL |

| Compound B | S. aureus | 32.6 μg/mL |

| Compound C | Streptococcus pyogenes | 31.25 μg/mL |

Anticancer Properties

Research has indicated that thiadiazole derivatives can act as cytostatic agents. Studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives through mechanisms that involve the inhibition of cancer cell proliferation and induction of apoptosis . Compounds derived from this scaffold have been synthesized and tested against various cancer cell lines, demonstrating varying degrees of effectiveness.

Case Study: Anticancer Activity

In a study assessing the anticancer activity of a series of thiadiazole derivatives, one compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity . This suggests that modifications to the thiadiazole structure can lead to enhanced anticancer properties.

Antiparasitic Applications

The compound's structural features suggest potential in treating parasitic infections. Thiadiazole derivatives have been explored for their efficacy against parasites such as Trypanosoma cruzi, responsible for Chagas disease . The lead compound megazol, a derivative of 2-amino-1,3,4-thiadiazole, has shown effectiveness against trypanosomiasis but has been noted for its toxicity .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

This section evaluates the target compound against analogs with modifications to the thiadiazole, imidazole, or substituent groups. Key comparisons include physicochemical properties, synthetic yields, and biological activities.

Structural Analogues with Thiadiazole Modifications

Table 1: Comparison of Thiadiazole Derivatives

Key Observations :

- Bioactivity : Compound 4y (5-ethyl) demonstrates superior cytotoxicity against cancer cell lines (MCF-7 and A549) compared to other derivatives, suggesting alkyl chain length impacts potency .

Analogues with Modified Imidazole/Thioether Groups

Table 2: Imidazole/Thioether Variants

Key Observations :

Table 3: Anticancer Activity of Selected Derivatives

Key Findings :

- Compound 4y () outperforms cisplatin in cytotoxicity, highlighting the importance of the 5-ethyl-thiadiazole and p-tolylamino groups .

- The target compound’s m-tolyl group may modulate selectivity, as para-substituted analogs (e.g., 4y) show higher potency but require further selectivity testing .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis typically involves:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄) .

- Step 2 : Introduction of the imidazole-thioether moiety through nucleophilic substitution, using bases like K₂CO₃ in acetone or DMF at 60–80°C .

- Step 3 : Final coupling of the thiadiazole and imidazole fragments via thioacetamide linkage, optimized for yield (70–85%) using catalytic triethylamine . Key optimization parameters :

- Solvent selection (polar aprotic solvents enhance reactivity).

- Temperature control (reflux conditions for intermediates).

- Purification via column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : To confirm regiochemistry of substituents on thiadiazole and imidazole rings. For example, the methyl group on the thiadiazole appears as a singlet (~δ 2.5 ppm), while imidazole protons resonate at δ 7.1–7.8 ppm .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~2550 cm⁻¹ (S-H stretch in thioether) validate functional groups .

- Mass spectrometry (HRMS) : Accurate mass determination to distinguish between isobaric derivatives .

Q. What in vitro assays are recommended for preliminary biological screening?

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) to evaluate binding affinity .

Advanced Research Questions

Q. How can computational methods resolve contradictory SAR data for this compound?

- Molecular docking : Predict binding modes to targets like EGFR or COX-2. For example, the m-tolyl group on imidazole may occupy hydrophobic pockets, while the thiadiazole participates in π-π stacking .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

Q. What strategies address low solubility in pharmacokinetic studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles, optimizing particle size (<200 nm) and ζ-potential (±30 mV) for sustained release .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. How do reaction conditions influence regioselectivity in thiadiazole-imidazole coupling?

- Base strength : Strong bases (e.g., NaH) favor deprotonation of the thiol group, directing substitution to the imidazole C2 position .

- Solvent polarity : DMF stabilizes transition states for S-alkylation over N-alkylation, confirmed by LC-MS monitoring .

- Temperature : Higher temperatures (80–100°C) reduce side products like disulfide dimers .

Key Methodological Insights

- Contradiction resolution : Conflicting MIC values for Gram-negative bacteria may arise from efflux pump variability; use efflux inhibitors (e.g., PAβN) in follow-up assays .

- Advanced purification : Preparative HPLC with C18 columns (gradient: 10–90% MeCN in H₂O) resolves co-eluting impurities .

- X-ray crystallography : Determines absolute configuration of chiral centers, critical for enantiomer-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.